4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one 4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1089831
InChI: InChI=1S/C20H16N2O5/c1-3-9-26-16-6-4-5-14(10-16)11-17-20(23)27-19(21-17)15-8-7-13(2)18(12-15)22(24)25/h3-8,10-12H,1,9H2,2H3/b17-11-
SMILES: CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-]
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol

4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one

CAS No.:

Inhibitors

Cat. No.: VC1089831

Molecular Formula: C20H16N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(allyloxy)benzylidene]-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one -

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
IUPAC Name (4Z)-2-(4-methyl-3-nitrophenyl)-4-[(3-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one
Standard InChI InChI=1S/C20H16N2O5/c1-3-9-26-16-6-4-5-14(10-16)11-17-20(23)27-19(21-17)15-8-7-13(2)18(12-15)22(24)25/h3-8,10-12H,1,9H2,2H3/b17-11-
Standard InChI Key VCDFVAHLQRTGBQ-BOPFTXTBSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC=C)/C(=O)O2)[N+](=O)[O-]
SMILES CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC=C)C(=O)O2)[N+](=O)[O-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator